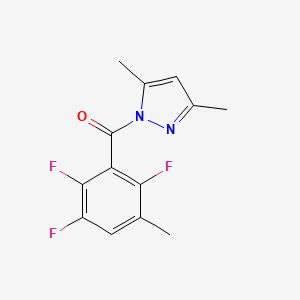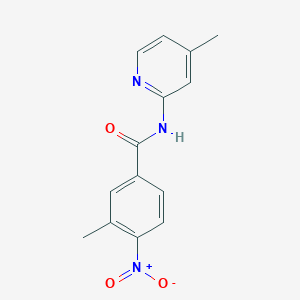![molecular formula C34H30N4O2S2 B11523123 2,2'-{Biphenyl-4,4'-diylbis[(2-oxoethane-2,1-diyl)sulfanediyl]}bis(4,5,6-trimethylpyridine-3-carbonitrile)](/img/structure/B11523123.png)
2,2'-{Biphenyl-4,4'-diylbis[(2-oxoethane-2,1-diyl)sulfanediyl]}bis(4,5,6-trimethylpyridine-3-carbonitrile)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(4’-{2-[(3-CYANO-4,5,6-TRIMETHYLPYRIDIN-2-YL)SULFANYL]ACETYL}-[1,1’-BIPHENYL]-4-YL)-2-OXOETHYL]SULFANYL}-4,5,6-TRIMETHYLPYRIDINE-3-CARBONITRILE is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as cyano, trimethylpyridine, and biphenyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4’-{2-[(3-CYANO-4,5,6-TRIMETHYLPYRIDIN-2-YL)SULFANYL]ACETYL}-[1,1’-BIPHENYL]-4-YL)-2-OXOETHYL]SULFANYL}-4,5,6-TRIMETHYLPYRIDINE-3-CARBONITRILE typically involves multiple steps. One common method includes the alkylation of 2-mercapto-4,6-dimethylpyridine-3-carbonitrile with ethyl chloroacetate or phenacyl bromide, followed by cyclization in the presence of sodium hydroxide . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4’-{2-[(3-CYANO-4,5,6-TRIMETHYLPYRIDIN-2-YL)SULFANYL]ACETYL}-[1,1’-BIPHENYL]-4-YL)-2-OXOETHYL]SULFANYL}-4,5,6-TRIMETHYLPYRIDINE-3-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of suitable nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogenated derivatives, sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
2-{[2-(4’-{2-[(3-CYANO-4,5,6-TRIMETHYLPYRIDIN-2-YL)SULFANYL]ACETYL}-[1,1’-BIPHENYL]-4-YL)-2-OXOETHYL]SULFANYL}-4,5,6-TRIMETHYLPYRIDINE-3-CARBONITRILE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[2-(4’-{2-[(3-CYANO-4,5,6-TRIMETHYLPYRIDIN-2-YL)SULFANYL]ACETYL}-[1,1’-BIPHENYL]-4-YL)-2-OXOETHYL]SULFANYL}-4,5,6-TRIMETHYLPYRIDINE-3-CARBONITRILE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Cyano-2-propyl dodecyl trithiocarbonate: Used as a RAFT agent for controlled radical polymerization.
2-Amino-1-acetyl-5,5-dimethyl-3-cyano-4,5,6,7-tetrahydropyrrolo[2,3-c]pyran: Synthesized using 2,2-dimethyltetrahydropyran-4-one.
Uniqueness
2-{[2-(4’-{2-[(3-CYANO-4,5,6-TRIMETHYLPYRIDIN-2-YL)SULFANYL]ACETYL}-[1,1’-BIPHENYL]-4-YL)-2-OXOETHYL]SULFANYL}-4,5,6-TRIMETHYLPYRIDINE-3-CARBONITRILE is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. Its versatility in various applications makes it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C34H30N4O2S2 |
|---|---|
Molecular Weight |
590.8 g/mol |
IUPAC Name |
2-[2-[4-[4-[2-(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanylacetyl]phenyl]phenyl]-2-oxoethyl]sulfanyl-4,5,6-trimethylpyridine-3-carbonitrile |
InChI |
InChI=1S/C34H30N4O2S2/c1-19-21(3)29(15-35)33(37-23(19)5)41-17-31(39)27-11-7-25(8-12-27)26-9-13-28(14-10-26)32(40)18-42-34-30(16-36)22(4)20(2)24(6)38-34/h7-14H,17-18H2,1-6H3 |
InChI Key |
JCVSCVFULFWWKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N=C1C)SCC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)CSC4=C(C(=C(C(=N4)C)C)C)C#N)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N'-propane-1,2-diylbis{2-[(4-fluorophenyl)(phenylsulfonyl)amino]acetamide} (non-preferred name)](/img/structure/B11523058.png)

![(4E)-2-(2-chloro-5-iodophenyl)-4-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-oxazol-5(4H)-one](/img/structure/B11523074.png)
![4-[(4-bromophenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11523076.png)
![Methyl 4-({[(6-{[(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B11523095.png)
![3-cyclohexyl-1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]propan-1-one](/img/structure/B11523099.png)
![1-(2-chlorobenzyl)-3'-(2-phenylethyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B11523100.png)
![3-(4-Methoxyphenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B11523109.png)

![8-Ethyl-4-phenyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B11523117.png)
![4-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl thiophene-2-carboxylate](/img/structure/B11523133.png)

![N-[3-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-yl)propyl]acetamide](/img/structure/B11523140.png)
